

Solid-Phase Kinase Assay for Abl Kinase Using Immobilized Abltide

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Compound of Interest

Compound Name: Abltide

Cat. No.: B15137090

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Application Note & Protocol

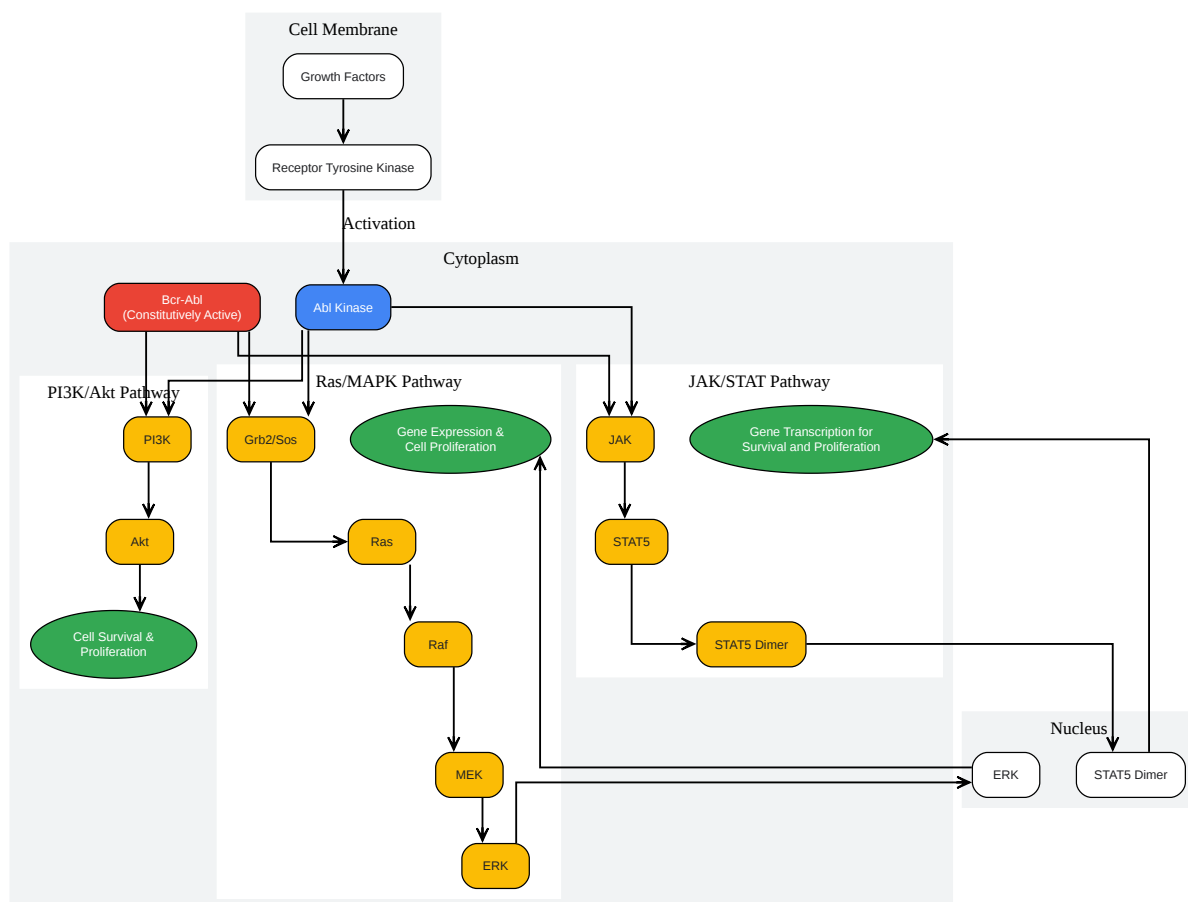
Introduction

The Abelson murine leukemia viral oncogene homolog 1 (Abl) is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response.[1] Dysregulation of Abl kinase activity, often due to chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).[2][3] Consequently, Abl kinase is a significant target for drug discovery and the development of targeted therapies.[4][5][6] This document provides a detailed protocol for a solid-phase kinase assay using an immobilized synthetic peptide substrate, **Abltide**, to measure the activity of Abl kinase. This non-radioactive method offers a sensitive and specific platform for screening potential Abl kinase inhibitors.[7][8]

The assay involves the immobilization of the **Abltide** peptide onto a solid support, such as agarose beads or a 96-well plate.[5][6][7] The immobilized substrate is then incubated with the Abl kinase in the presence of ATP. The phosphorylation of the **Abltide** is detected using a specific anti-phosphotyrosine antibody, followed by a secondary antibody conjugated to an enzyme for signal generation.[5][7] This method allows for the direct measurement of kinase activity and can be adapted for high-throughput screening of inhibitors.[7][9]

Abl Kinase Signaling Pathway

The Abl kinase is a key component of multiple signaling pathways that regulate critical cellular processes. Upon activation by various stimuli, including growth factors and cellular stress, Abl kinase phosphorylates a range of downstream substrates. This phosphorylation cascade influences cell proliferation, survival, and cytoskeletal reorganization.[4][10] In the context of CML, the Bcr-Abl fusion protein exhibits constitutively active kinase activity, leading to uncontrolled cell growth and division.[10][11] Key downstream signaling pathways activated by Bcr-Abl include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.[2][12]

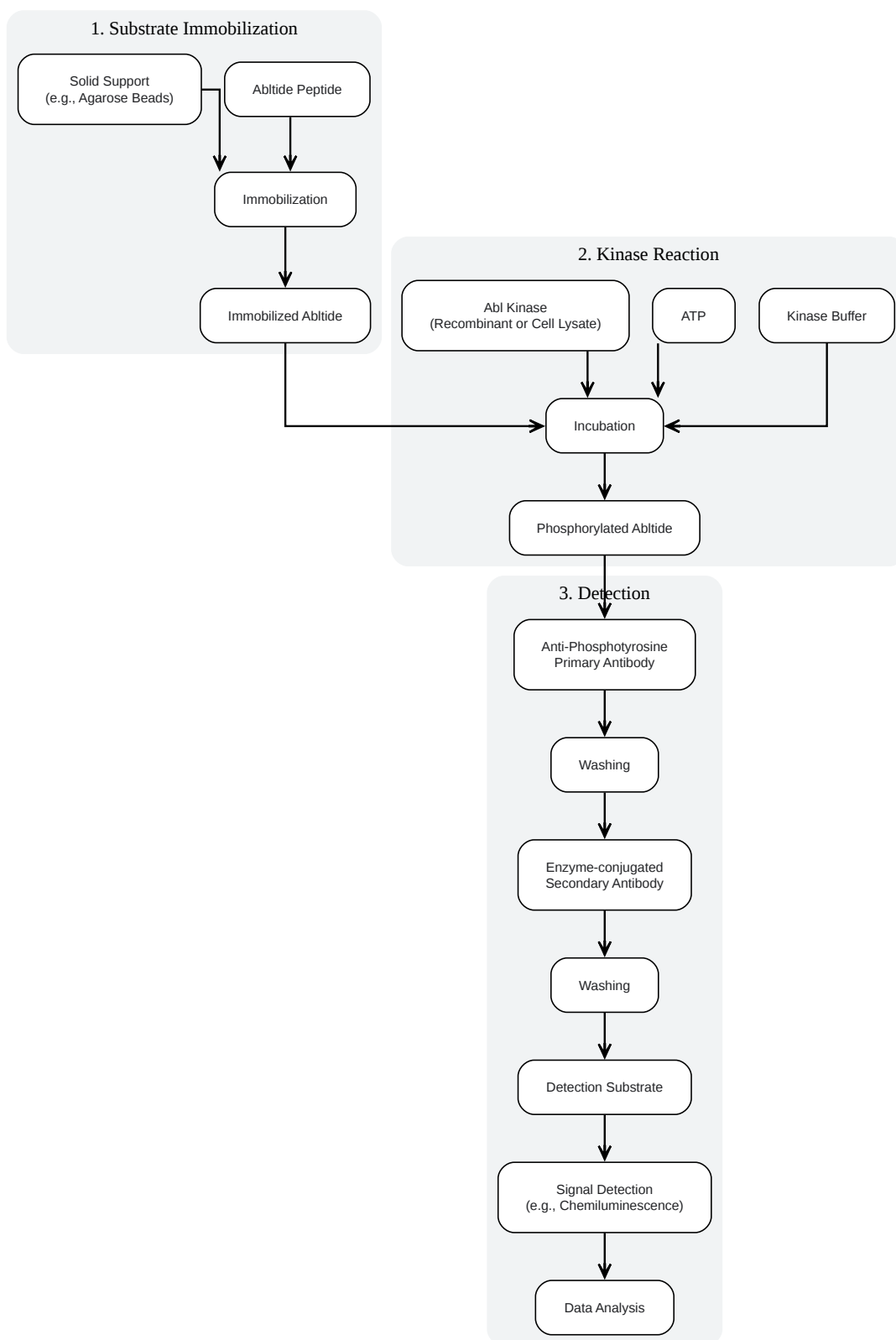


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Caption: Abl Kinase Signaling Pathway.

Experimental Workflow

The solid-phase kinase assay workflow consists of several key steps: immobilization of the **Abltide** substrate, the kinase reaction, and the detection of phosphorylation. The substrate is first attached to a solid support. The kinase and ATP are then added to initiate the phosphorylation reaction. Finally, the phosphorylated substrate is detected using an antibody-based method, which can be colorimetric, fluorescent, or chemiluminescent.



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